molecular formula C5H3ClIN B1630668 4-Chloro-3-iodopyridine CAS No. 89167-34-0

4-Chloro-3-iodopyridine

Cat. No. B1630668
Key on ui cas rn: 89167-34-0
M. Wt: 239.44 g/mol
InChI Key: GPFGRYFMMHDHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063212B2

Procedure details

To a solution of 4-chloro-3-iodo pyridine (2.0 g, 8.3 mmol) in toluene (20 mL) add triphenyl phosphine (0.219 g, 0.83 mmol), copper iodide (0.079 g, 0.41 mmol) and palladium (II) acetate (0.093 g, 0.41 mmol), add triethylamine (3.49 mL, 25 mmol) dropwise at room temperature followed by the addition of trimethylsilylacetylene (1.65 mL, 11.69 mmol) at room temperature with continuous stirring. Stir the reaction mixture at room temperature for 2 hours. Concentrate the reaction mixture by evaporating the toluene under vacuum. Extract the compound (almost pure) by triturating with hexane and then decanting the hexane layer 4 to 5 times. Evaporate hexane under vacuum and dry it to obtain the pure compound (1.68 g, 96%). 1H NMR (400 MHz, CDCl3) δ 8.677 (s, 1H), 8.418 (s, 1H), 7.338 (d, J=2.6 Hz, 1H), 0.286 (s, 9H). MS (ES) m/z 210 [M+1]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.219 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.079 g
Type
catalyst
Reaction Step One
Quantity
0.093 g
Type
catalyst
Reaction Step One
Quantity
3.49 mL
Type
reactant
Reaction Step Two
Quantity
1.65 mL
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.[CH3:35][Si:36]([C:39]#[CH:40])([CH3:38])[CH3:37]>C1(C)C=CC=CC=1.[Cu](I)I.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:40]#[C:39][Si:36]([CH3:38])([CH3:37])[CH3:35] |f:6.7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)I
Name
Quantity
0.219 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.079 g
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
0.093 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
3.49 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.65 mL
Type
reactant
Smiles
C[Si](C)(C)C#C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture
CUSTOM
Type
CUSTOM
Details
by evaporating the toluene under vacuum
EXTRACTION
Type
EXTRACTION
Details
Extract the compound (almost pure)
CUSTOM
Type
CUSTOM
Details
by triturating with hexane
CUSTOM
Type
CUSTOM
Details
decanting the hexane layer 4 to 5 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Evaporate hexane under vacuum and dry it

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=NC=C1)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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